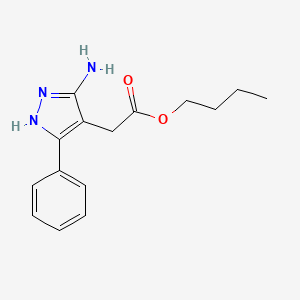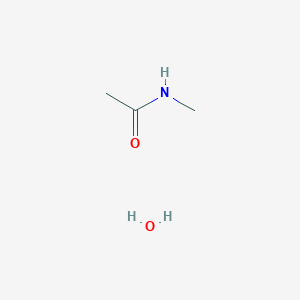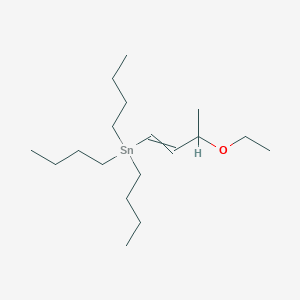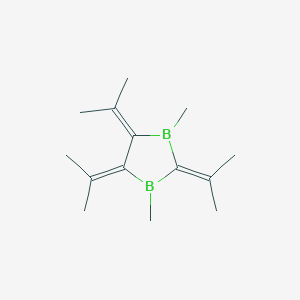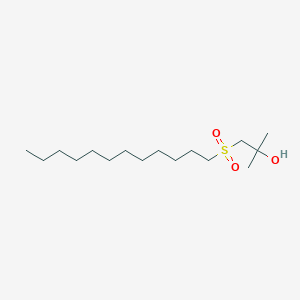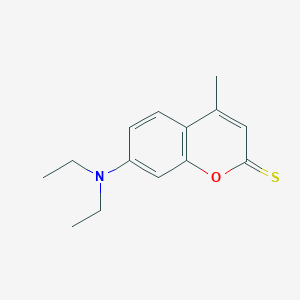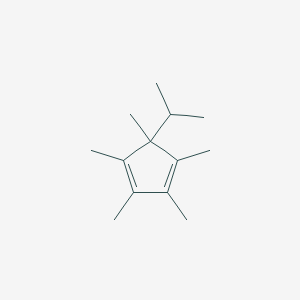
Ethyl pentadec-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl pentadec-2-enoate is an organic compound with the molecular formula C17H32O2. It is an ester formed from pentadecenoic acid and ethanol. Esters like this compound are known for their pleasant odors and are often used in the fragrance and flavor industries .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Ethyl pentadec-2-enoate can be synthesized through the esterification of pentadecenoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to drive the reaction to completion .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous esterification processes where the reactants are fed into a reactor, and the product is continuously removed. This method ensures high efficiency and yield .
Analyse Chemischer Reaktionen
Types of Reactions: Ethyl pentadec-2-enoate can undergo various chemical reactions, including:
Hydrolysis: In the presence of a strong acid or base, this compound can be hydrolyzed back to pentadecenoic acid and ethanol.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Strong oxidizing agents like potassium permanganate.
Major Products Formed:
Hydrolysis: Pentadecenoic acid and ethanol.
Reduction: Pentadec-2-en-1-ol.
Oxidation: Pentadecenoic acid.
Wissenschaftliche Forschungsanwendungen
Ethyl pentadec-2-enoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis, particularly in the synthesis of complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, although more research is needed to confirm its efficacy.
Industry: Utilized in the fragrance and flavor industries due to its pleasant odor.
Wirkmechanismus
The mechanism of action of ethyl pentadec-2-enoate involves its interaction with various molecular targets. As an ester, it can be hydrolyzed by esterases in biological systems, releasing pentadecenoic acid and ethanol. The released pentadecenoic acid can then interact with cellular pathways, potentially exerting biological effects such as anti-inflammatory or antimicrobial actions .
Vergleich Mit ähnlichen Verbindungen
Ethyl acetate: A common ester with a similar structure but shorter carbon chain.
Methyl butyrate: Another ester with a pleasant odor, used in the flavor industry.
Ethyl benzoate: An ester with a benzene ring, used in perfumes and flavorings.
Uniqueness: Ethyl pentadec-2-enoate is unique due to its longer carbon chain, which imparts different physical and chemical properties compared to shorter esters. Its specific structure allows for unique interactions in biological systems and distinct applications in the fragrance industry .
Eigenschaften
CAS-Nummer |
165601-77-4 |
|---|---|
Molekularformel |
C17H32O2 |
Molekulargewicht |
268.4 g/mol |
IUPAC-Name |
ethyl pentadec-2-enoate |
InChI |
InChI=1S/C17H32O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17(18)19-4-2/h15-16H,3-14H2,1-2H3 |
InChI-Schlüssel |
MXMABNZXUFMCGS-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCC=CC(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


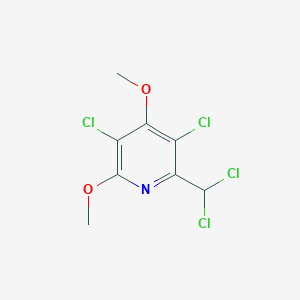
![(4S)-4-hydroxy-2-(2-methoxyethyl)-1,1-dioxo-3,4-dihydrothieno[3,2-e]thiazine-6-sulfonamide](/img/structure/B14276168.png)
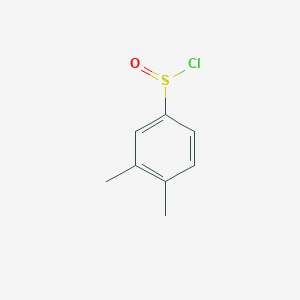
![2-(3-Chlorophenyl)-N-methyl-N-[2-(pyrrolidin-1-yl)ethyl]ethan-1-amine](/img/structure/B14276174.png)
